molecular formula C11H16O2 B165307 4,8-Dimethylbicyclo[3.3.1]nonane-2,6-dione CAS No. 139914-54-8

4,8-Dimethylbicyclo[3.3.1]nonane-2,6-dione

Cat. No. B165307
CAS RN: 139914-54-8
M. Wt: 180.24 g/mol
InChI Key: OTBXXMWIANCGFF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4,8-Dimethylbicyclo[3.3.1]nonane-2,6-dione is a bicyclic compound that has gained significant attention in the scientific community due to its unique chemical properties. It is commonly known as dimedone and is widely used in organic chemistry as a building block for various organic molecules. Dimedone is an important compound for the synthesis of heterocyclic compounds, which have various applications in medicinal chemistry, materials science, and other areas of research.

Mechanism of Action

The mechanism of action of dimedone is not well understood, but it is believed to act as a Michael acceptor, reacting with nucleophiles such as thiols and amines. Dimedone is also known to form stable adducts with various molecules, including aldehydes and ketones.
Biochemical and Physiological Effects:
Dimedone has no known biochemical or physiological effects, as it is primarily used as a building block for the synthesis of other compounds.

Advantages and Limitations for Lab Experiments

The main advantage of using dimedone in laboratory experiments is its versatility as a building block for the synthesis of various compounds. However, its limitations include its relatively high cost and the need for specialized equipment and expertise to synthesize it.

Future Directions

There are several future directions for research involving dimedone, including the development of new synthetic methods for its production and the synthesis of new heterocyclic compounds using dimedone as a building block. Additionally, dimedone has potential applications in the development of new fluorescent dyes for biological imaging and sensing. Further research is needed to fully understand the mechanism of action of dimedone and its potential applications in various areas of research.

Synthesis Methods

Dimedone can be synthesized through various methods, including the condensation of acetylacetone and formaldehyde in the presence of a base or acid catalyst. Another common method for the synthesis of dimedone involves the reaction of cyclohexane-1,3-dione with acetone in the presence of a base catalyst. The synthesis of dimedone can also be achieved through the reaction of 2-methylcyclohexanone with malonic acid in the presence of a base catalyst.

Scientific Research Applications

Dimedone has various applications in scientific research, including its use as a building block for the synthesis of heterocyclic compounds. Heterocyclic compounds are widely used in medicinal chemistry, materials science, and other areas of research. Dimedone is also used in the synthesis of various fluorescent dyes, which have applications in biological imaging and sensing.

properties

CAS RN

139914-54-8

Product Name

4,8-Dimethylbicyclo[3.3.1]nonane-2,6-dione

Molecular Formula

C11H16O2

Molecular Weight

180.24 g/mol

IUPAC Name

4,8-dimethylbicyclo[3.3.1]nonane-2,6-dione

InChI

InChI=1S/C11H16O2/c1-6-3-10(12)9-5-8(6)11(13)4-7(9)2/h6-9H,3-5H2,1-2H3

InChI Key

OTBXXMWIANCGFF-UHFFFAOYSA-N

SMILES

CC1CC(=O)C2CC1C(=O)CC2C

Canonical SMILES

CC1CC(=O)C2CC1C(=O)CC2C

synonyms

4,8-dimethylbicyclo[3.3.1]nonane-2,6-dione

Origin of Product

United States

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